
Thalidomide-5'-O-C5-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-O-C5-azide is a modified derivative of thalidomide, a well-known cereblon (CRBN) inhibitor. This compound contains an azide group, making it suitable for click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC). Thalidomide-5’-O-C5-azide is primarily used as a ligand of E3 ubiquitin ligase and linker conjugates for the synthesis of proteolysis-targeting chimeras (PROTACs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-C5-azide involves the click chemistry modification of thalidomide. The azide group is introduced to the thalidomide molecule through a series of chemical reactions, including nucleophilic substitution and azidation. The reaction conditions typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods: Industrial production of Thalidomide-5’-O-C5-azide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-5’-O-C5-azide undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms triazole rings by reacting the azide group with alkyne-containing molecules
Nucleophilic substitution: The azide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions:
Copper catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings
Alkyne-containing molecules: React with the azide group to form triazole rings
Major Products:
Triazole-containing compounds: Formed through CuAAC reactions
Substituted thalidomide derivatives: Resulting from nucleophilic substitution reactions
Applications De Recherche Scientifique
Thalidomide-5’-O-C5-azide has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and conjugates
Biology: Employed in the study of protein-protein interactions and the development of PROTACs for targeted protein degradation
Medicine: Investigated for its potential in drug discovery and development, particularly in cancer therapy
Industry: Utilized in the production of specialized chemical reagents and intermediates
Mécanisme D'action
Thalidomide-5’-O-C5-azide exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of specific transcription factors, such as IKZF3 and IKZF1. The compound’s azide group allows it to participate in click chemistry reactions, enabling the formation of conjugates and complexes that can modulate various biological pathways .
Comparaison Avec Des Composés Similaires
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer activities
Uniqueness: Thalidomide-5’-O-C5-azide is unique due to its azide group, which allows it to participate in click chemistry reactions. This modification enhances its versatility and applicability in various scientific research fields, particularly in the development of PROTACs and other conjugates .
Propriétés
Formule moléculaire |
C18H19N5O5 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
5-(5-azidopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H19N5O5/c19-22-20-8-2-1-3-9-28-11-4-5-12-13(10-11)18(27)23(17(12)26)14-6-7-15(24)21-16(14)25/h4-5,10,14H,1-3,6-9H2,(H,21,24,25) |
Clé InChI |
LSGAQVWTEJZCDG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


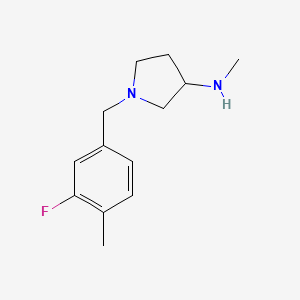
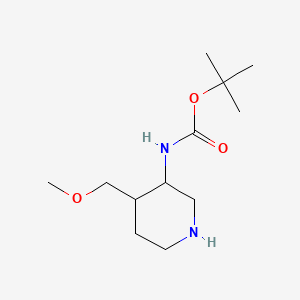
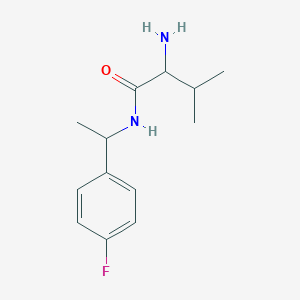
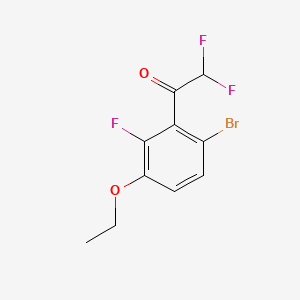

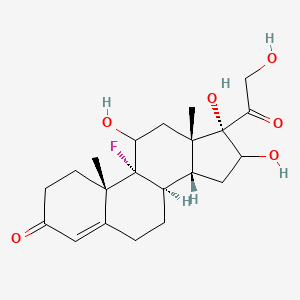
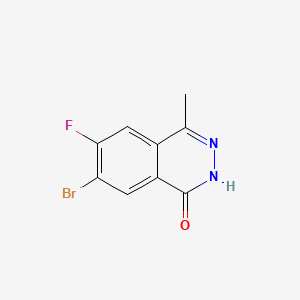
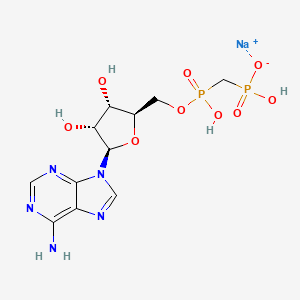

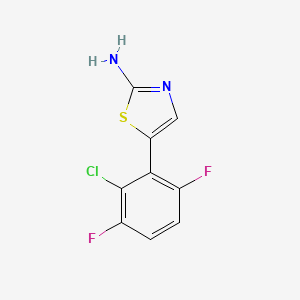
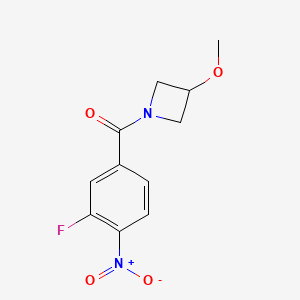
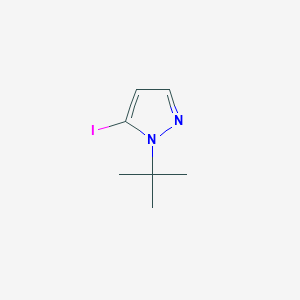
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}pyrrolidine](/img/structure/B14772552.png)
![oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide](/img/structure/B14772554.png)
